3,5-Dimethyl-4-methoxyphenylmagnesium bromide

Catalog No.
S1496511
CAS No.
185416-17-5
M.F
C9H11BrMgO
M. Wt
239.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dimethyl-4-methoxyphenylmagnesium bromide

CAS Number

185416-17-5

Product Name

3,5-Dimethyl-4-methoxyphenylmagnesium bromide

IUPAC Name

magnesium;2-methoxy-1,3-dimethylbenzene-5-ide;bromide

Molecular Formula

C9H11BrMgO

Molecular Weight

239.39 g/mol

InChI

InChI=1S/C9H11O.BrH.Mg/c1-7-5-4-6-8(2)9(7)10-3;;/h5-6H,1-3H3;1H;/q-1;;+2/p-1

InChI Key

XSPAONKQJCLPAB-UHFFFAOYSA-M

SMILES

CC1=C(C(=C[C-]=C1)C)OC.[Mg+2].[Br-]

Canonical SMILES

CC1=C(C(=C[C-]=C1)C)OC.[Mg+2].[Br-]

Synthesis of Complex Molecules:

,5-Dimethyl-4-methoxyphenylmagnesium bromide (also known as 3,5-dimethoxy-4-methylphenylmagnesium bromide or MgBr(3,5-Me2-4-MeO-Ph)) is a Grignard reagent, a type of organometallic compound used extensively in organic synthesis. Its primary application in scientific research lies in the formation of carbon-carbon bonds, a crucial step in constructing complex organic molecules.

Grignard reagents react with various carbonyl compounds (such as aldehydes, ketones, and esters) to form new carbon-carbon bonds. This reaction, known as the Grignard reaction, is a powerful and versatile tool for creating a wide range of organic molecules with diverse functionalities.

For example, 3,5-dimethyl-4-methoxyphenylmagnesium bromide can be used to synthesize:

  • Pharmaceuticals: The introduction of the 3,5-dimethyl-4-methoxyphenyl group, also known as the mesitylene group, can be used to modify the properties of various drug candidates, potentially affecting their efficacy, selectivity, or pharmacokinetic profile.
  • Fine chemicals: This Grignard reagent can be employed in the synthesis of various fine chemicals, such as dyes, pigments, and agricultural products, due to the unique properties of the introduced mesitylene group.
  • Organic materials: The controlled introduction of the 3,5-dimethyl-4-methoxyphenyl moiety can be valuable in the design and synthesis of novel organic materials with specific functionalities, such as photoactive or conductive properties.

Advantages and Considerations:

,5-Dimethyl-4-methoxyphenylmagnesium bromide offers several advantages over other Grignard reagents:

  • Enhanced reactivity: The presence of the electron-donating methoxy group (-OCH3) activates the aromatic ring, making the Grignard reagent more reactive towards carbonyl compounds.
  • Steric control: The two methyl groups (-CH3) at positions 3 and 5 introduce steric hindrance, potentially leading to regioselectivity in the reaction with certain carbonyl compounds.
  • Moisture sensitivity: Like all Grignard reagents, 3,5-dimethyl-4-methoxyphenylmagnesium bromide is highly sensitive to moisture and must be handled under inert conditions (i.e., under an inert gas atmosphere) to prevent decomposition.
  • Air sensitivity: Similar to moisture, air exposure can lead to the degradation of the Grignard reagent.
  • Flammability: Grignard reagents are generally flammable and should be handled with appropriate safety precautions.

3,5-Dimethyl-4-methoxyphenylmagnesium bromide is an organomagnesium compound with the molecular formula C₉H₁₁BrMgO and a CAS number of 185416-17-5. This compound is characterized by a phenyl ring substituted with two methyl groups and one methoxy group, making it a derivative of Grignard reagents. It is typically encountered as a 0.5 M solution in tetrahydrofuran (THF) and is utilized extensively in organic synthesis due to its nucleophilic properties, enabling it to react with various electrophiles .

  • Nucleophilic Addition: It can add to carbonyl compounds to form alcohols. For example, reacting with aldehydes or ketones yields secondary or tertiary alcohols.
  • Reaction with Carbon Dioxide: This compound can react with carbon dioxide to produce carboxylic acids upon hydrolysis.
  • Formation of Other Organometallic Compounds: It can also be used to synthesize other organometallic compounds by reacting with halides or other electrophiles.

The general reaction can be represented as follows:

RMgX+RYRR+MgXYR-MgX+R'Y\rightarrow R-R'+MgX_Y

where RR represents the 3,5-dimethyl-4-methoxyphenyl group, XX is bromine, and YY represents the electrophile .

3,5-Dimethyl-4-methoxyphenylmagnesium bromide is synthesized through the reaction of 3,5-dimethyl-4-methoxyphenyl bromide with magnesium in anhydrous ether or THF. The reaction proceeds as follows:

  • Preparation of Bromide: The starting material, 3,5-dimethyl-4-methoxyphenyl bromide, is prepared from the corresponding phenol via bromination.
  • Grignard Formation: Magnesium metal is added to the bromide in an inert atmosphere (usually nitrogen or argon) to form the Grignard reagent.

(CH3)2C6H2OCH3+Mg+Br(CH3)2C6H2OCH3MgBr(CH_3)_2C_6H_2OCH_3+Mg+Br\rightarrow (CH_3)_2C_6H_2OCH_3MgBr

This method ensures that moisture is excluded to prevent hydrolysis of the Grignard reagent .

3,5-Dimethyl-4-methoxyphenylmagnesium bromide finds application primarily in organic synthesis:

  • Synthesis of Pharmaceuticals: It serves as a key intermediate in the synthesis of various pharmaceutical compounds.
  • Agrochemicals Production: It is also utilized in the development of agrochemicals.
  • Material Science: The compound can be involved in polymerization reactions or as a catalyst in various organic transformations .

Interaction studies involving 3,5-Dimethyl-4-methoxyphenylmagnesium bromide typically focus on its reactivity with electrophiles and other functional groups. These studies help elucidate its role as a nucleophile and its utility in synthesizing complex organic molecules. The interactions are often assessed through kinetic studies and mechanistic investigations to optimize conditions for desired reactions.

Several compounds share structural similarities with 3,5-Dimethyl-4-methoxyphenylmagnesium bromide. Here are some notable examples:

Compound NameStructureUnique Features
3-Methylphenylmagnesium bromideC₇H₉BrMgLacks methoxy group; simpler structure
4-Methoxyphenylmagnesium bromideC₈H₉BrMgOContains only one methyl group; different reactivity profile
2,6-Dimethylphenylmagnesium bromideC₉H₁₁BrMgDifferent substitution pattern; potential for different selectivity in reactions

The uniqueness of 3,5-Dimethyl-4-methoxyphenylmagnesium bromide lies in its specific arrangement of substituents on the aromatic ring, which influences its reactivity and selectivity in nucleophilic addition reactions compared to these similar compounds .

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Modify: 2023-08-15

Explore Compound Types